molecular formula C13H14N2O B2707010 2-Methyl-4-(pyridin-2-ylmethoxy)aniline CAS No. 926260-87-9

2-Methyl-4-(pyridin-2-ylmethoxy)aniline

Cat. No.: B2707010
CAS No.: 926260-87-9
M. Wt: 214.268
InChI Key: BEFRHRVATVHQBB-UHFFFAOYSA-N
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Description

Structural Significance within the Aniline (B41778) and Pyridine (B92270) Chemical Space

Aniline and its derivatives are fundamental building blocks in organic chemistry, renowned for their utility in the synthesis of dyes, polymers, and pharmaceuticals. The amino group on the aromatic ring is a key nucleophile and can be readily modified, making it a versatile handle for constructing more complex molecules. The presence of a methyl group ortho to the amine and a methoxy (B1213986) group para to the amine in the aniline moiety of the target compound influences its reactivity and potential for hydrogen bonding.

Pyridine, a heterocyclic aromatic amine, is another cornerstone of medicinal chemistry. enpress-publisher.comnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which is crucial for interacting with biological targets. enpress-publisher.com The pyridine ring is a common scaffold found in numerous approved drugs, highlighting its importance in drug design. nih.gov The combination of an aniline and a pyridine moiety within the same molecule, as seen in 2-Methyl-4-(pyridin-2-ylmethoxy)aniline, creates a scaffold with both hydrogen bond donor and acceptor capabilities, as well as potential for π-π stacking interactions.

Overview of the Chemical Class: Methoxy-Substituted Aniline Derivatives with Pyridine Moieties

Compounds that feature a methoxy-substituted aniline linked to a pyridine ring, often through an ether or amine bridge, belong to a chemical class that has been explored for various therapeutic applications. The methoxy group, being an electron-donating group, can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and membrane permeability.

Research into this class of compounds has revealed a wide spectrum of biological activities. For instance, derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been investigated as a new class of tubulin polymerization inhibitors with significant anti-proliferative activity against various human tumor cell lines. nih.gov These findings underscore the potential for molecules with this general structure to interact with important biological targets.

Current Research Landscape and Academic Relevance of this compound Analogues

While specific research on this compound is not extensively documented in publicly available literature, the broader class of substituted aniline-pyridine ethers is an active area of investigation. The synthesis and evaluation of analogues are driven by the quest for new therapeutic agents and functional materials. For example, studies on 2-substituted aniline pyrimidine (B1678525) derivatives, which share structural similarities, have identified potent dual inhibitors of Mer and c-Met kinases, which are targets for cancer therapy. mdpi.comnih.gov

The research often focuses on modifying the substitution patterns on both the aniline and pyridine rings to fine-tune the biological activity and physicochemical properties. The flexibility of the ether linkage is another point of interest, as it allows the two aromatic rings to adopt various spatial orientations, which can be critical for binding to a specific biological target. The photophysical properties of related compounds, such as methyl- and methoxy-substituted 2-(Pyridin-2-yl)-4-(4-aminophenyl)quinazolines, have also been explored, suggesting potential applications in materials science. researchgate.net

The following table provides examples of related compounds and their reported research focus, illustrating the academic interest in this chemical space.

Compound NameResearch Focus
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulin polymerization inhibitors for cancer therapy nih.gov
2-Substituted aniline pyrimidine derivativesDual Mer/c-Met kinase inhibitors for cancer treatment mdpi.comnih.gov
Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolinesInvestigation of photophysical properties researchgate.net
4‐methoxy‐N‐(pyridin‐2‐ylmethylene) aniline derivativesSynthesis and characterization of metal complexes researchgate.net

This interactive data table highlights the diverse applications being explored for compounds structurally related to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(pyridin-2-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-8-12(5-6-13(10)14)16-9-11-4-2-3-7-15-11/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRHRVATVHQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-4-(pyridin-2-ylmethoxy)aniline. Through ¹H NMR and ¹³C NMR, the precise chemical environment of each hydrogen and carbon atom in the molecule can be mapped, confirming the connectivity and spatial arrangement of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would be consistent with its distinct structural motifs: the substituted aniline (B41778) ring, the pyridine (B92270) ring, the methylene (B1212753) bridge, and the methyl group. Aromatic protons on the aniline and pyridine rings typically resonate in the downfield region (δ 6.5-8.5 ppm), while the methyl protons appear significantly upfield. The methylene protons of the ether linkage would present as a characteristic singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons resonate between δ 110-160 ppm. The carbon of the methyl group would appear at a much higher field (upfield), while the methylene carbon of the ether linkage would be found in the intermediate region.

Assignment Expected ¹H NMR Data Expected ¹³C NMR Data
Aniline-CH₃ Singlet, ~δ 2.1-2.3 ppm~δ 15-20 ppm
-O-CH₂- Singlet, ~δ 5.0-5.2 ppm~δ 65-70 ppm
Aniline-NH₂ Broad Singlet, ~δ 3.5-4.5 ppmN/A
Aniline Ring Protons Multiplets/Doublets, ~δ 6.5-7.0 ppm~δ 115-150 ppm
Pyridine Ring Protons Multiplets/Doublets, ~δ 7.2-8.6 ppm~δ 120-160 ppm

Note: Expected chemical shift (δ) values are in ppm and are based on general principles and data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. With a molecular formula of C₁₃H₁₄N₂O, the compound has a monoisotopic mass of approximately 214.11 Da. In electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 215.1.

Upon electron impact (EI) ionization or collision-induced dissociation (CID), the molecular ion undergoes fragmentation, providing a unique fingerprint that helps confirm the structure. The fragmentation of this molecule is expected to occur at the weakest bonds, primarily the C-O and C-N bonds of the ether linkage and the bonds within the heterocyclic rings.

Key fragmentation pathways for anilines and benzyl (B1604629) ethers often involve:

Alpha-cleavage: Breakage of the bond between the methylene group and the ether oxygen is a common pathway. This can lead to the formation of a pyridin-2-ylmethyl cation (tropylium-like ion) at m/z 92 or a 2-methyl-4-aminophenoxy radical.

Benzylic Cleavage: The cleavage of the C-O bond can result in the formation of a pyridin-2-yl cation and a 2-methyl-4-hydroxyaniline radical.

Ring Fragmentation: Both the aniline and pyridine rings can undergo characteristic fragmentation, though these are typically less dominant pathways compared to the cleavage of the ether linkage.

m/z (mass/charge) Proposed Fragment Ion Fragmentation Pathway
215 [C₁₃H₁₅N₂O]⁺Protonated Molecular Ion [M+H]⁺
214 [C₁₃H₁₄N₂O]⁺•Molecular Ion [M]⁺•
122 [C₇H₈NO]⁺Cleavage of the CH₂-pyridine bond
93 [C₆H₇N]⁺•Aniline radical cation from cleavage
92 [C₆H₆N]⁺Pyridin-2-ylmethyl cation

Note: The fragmentation pattern is predictive and based on established principles of mass spectrometry. chemguide.co.ukresearchgate.netlibretexts.org The relative abundance of fragments depends on the ionization energy and technique used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. The presence of the primary amine, aromatic rings, ether linkage, and methyl group can be confirmed by characteristic peaks.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretching3300 - 3500
Aromatic (C-H) Stretching3000 - 3100 biomedres.us
Methyl (C-H) Symmetric & Asymmetric Stretching2850 - 3000
Aromatic (C=C) Ring Stretching1450 - 1600
Pyridine (C=N) Ring Stretching1580 - 1610
Ether (C-O-C) Asymmetric Stretching1200 - 1275

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aniline and pyridine ring systems act as chromophores, absorbing light in the UV region. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic systems. The position of the maximum absorbance (λmax) and the molar absorptivity can be used to assess purity and for quantitative analysis. Substituted anilines typically exhibit strong absorption bands between 230-290 nm. researchgate.netnist.gov

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography: This is the primary technique for purification after synthesis. The crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, or eluent, is used to move the components through the column at different rates based on their polarity. For compounds of intermediate polarity like this compound, a common eluent system is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final product. A reversed-phase column (e.g., C18) is often used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, typically by a UV detector set at one of the compound's absorption maxima. The purity is determined by the area percentage of the main peak in the chromatogram.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methyl 4 Pyridin 2 Ylmethoxy Aniline Analogues

Elucidation of Key Pharmacophores and Structural Motifs

The fundamental scaffold of 2-Methyl-4-(pyridin-2-ylmethoxy)aniline contains several key structural features that are essential for its biological activity. The core pharmacophore consists of a pyridine (B92270) ring linked via a methoxy (B1213986) bridge to a substituted aniline (B41778) moiety.

Key Pharmacophoric Features:

Pyridine Ring: The nitrogen atom in the pyridine ring is a critical feature. Its basicity allows for accumulation in acidic environments, such as the parietal cells of the stomach, which is a key aspect for P-CABs. nih.gov

Methoxy Linker: The ether linkage provides a specific spatial orientation between the pyridine and aniline rings, which is crucial for optimal interaction with the target protein.

Aniline Moiety: The substituted aniline ring is another vital component. The nature and position of substituents on this ring significantly influence the compound's activity and properties.

SAR studies have shown that the general arrangement of a substituted pyridine ring connected by a flexible linker to an aromatic system is a common motif in compounds targeting the H+/K+ ATPase.

Impact of Substituent Electronic and Steric Properties on Biological Interactions

The biological activity of this compound analogues can be finely tuned by modifying the substituents on both the pyridine and aniline rings. These modifications alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Substituents on the Pyridine Ring: Electron-donating groups (EDGs) on the pyridine ring, such as methoxy groups, increase the pKa of the pyridine nitrogen. nih.gov This enhanced basicity facilitates the accumulation of the compound at its site of action. nih.gov For instance, the addition of a methoxy group at the 4-position of the pyridine ring increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity. nih.gov

Substituents on the Aniline Ring: On the aniline ring, both electronic and steric factors play a significant role.

Electronic Effects: Electron-donating substituents on the aniline ring have been shown to enhance potency in some series of H+/K+ ATPase inhibitors. nih.gov

Steric Effects: The size and position of substituents can influence the conformation of the molecule and its ability to fit into the binding pocket of the target enzyme. Larger, more lipophilic substituents, particularly at the 4-position of the pyridine ring, have been associated with increased activity in related compound series. nih.gov

The following table illustrates the impact of various substituents on the activity of related pyridine-containing compounds.

Compound IDPyridine Ring Substituent (4-position)Aniline Ring Substituent (2-position)Relative Activity
Core HMethylBaseline
Analog A MethoxyMethylIncreased
Analog B (Cyclopropylmethyl)oxyMethylPotent
Analog C HEthylSimilar to Core

This is an illustrative table based on general SAR principles for this class of compounds.

Rational Design Approaches for Modulating Compound Activity

Rational design strategies leverage the understanding of SAR to create new analogues with improved potency, selectivity, and pharmacokinetic properties. For compounds related to this compound, these approaches often involve bioisosteric replacement and scaffold hopping.

One common strategy is the modification of the linker between the two aromatic rings. For example, replacing the methoxy linker with a thioether or sulfinyl group can significantly alter the compound's metabolic stability and activity, as seen in the development of proton pump inhibitors. nih.gov

Another approach involves the systematic modification of substituents on the aniline ring to optimize interactions with the target. For instance, introducing groups that can form additional hydrogen bonds or hydrophobic interactions within the binding site can lead to a substantial increase in potency. The design of dual Mer/c-Met kinase inhibitors has utilized 2-substituted aniline pyrimidine (B1678525) derivatives, demonstrating the versatility of the aniline scaffold in rational drug design. nih.gov Studies on pyrazolo[1,5-a]pyrimidin-7-amines have shown that electron-donating groups on a terminal phenyl ring enhance activity, providing a clear direction for rational modification. mdpi.com

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the SAR of complex molecules like this compound and its analogues. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into how these compounds interact with their biological targets.

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a protein. ijcce.ac.ir For P-CABs, docking studies can help to visualize the interactions between the pyridine and aniline moieties and the amino acid residues of the H+/K+ ATPase. nih.gov These studies can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding affinity. For example, docking studies of 4-anilinoquinazoline (B1210976) derivatives have helped to understand their binding modes with EGFR and VEGFR-2, highlighting the importance of specific substituent interactions. ijcce.ac.ir

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR can identify the key molecular features that govern activity. This information is then used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent analogues. For example, QSAR studies on 2,4-disubstituted 6-fluoroquinolines have provided insights for designing new analogs with high antiplasmodial activity. nih.gov

These computational approaches, when used in conjunction with experimental data, accelerate the drug discovery process by allowing for a more focused and rational approach to molecular design.

In Vitro Biological Evaluation and Mechanistic Investigations of 2 Methyl 4 Pyridin 2 Ylmethoxy Aniline Derivatives

Enzyme Inhibition Assays (e.g., Kinase Inhibition)

Derivatives built upon anilino-pyridine or related heterocyclic structures have been a significant focus of research for their potential to inhibit key enzymes involved in disease progression.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition in Cell Lines

The 4-anilinoquinazoline (B1210976) and 4-anilinopyrimidine scaffolds, which are structurally related to derivatives of 2-Methyl-4-(pyridin-2-ylmethoxy)aniline, are well-established cores for inhibitors of EGFR and HER2 tyrosine kinases. nih.govresearchgate.net These enzymes are often overexpressed in various human tumors, making them critical targets for anticancer therapies. nih.govdoi.org

Studies on 4-anilinoquinazoline derivatives have shown that they act as potent and selective inhibitors of EGFR-stimulated tumor cell growth. nih.gov These compounds typically function as ATP-competitive inhibitors at the kinase domain of the receptor. nih.gov The substitution pattern on the aniline (B41778) ring is crucial for inhibitory activity, with small, non-polar groups at the meta-position often yielding the most potent compounds. nih.gov For instance, a series of novel 6-substituted 4-anilinoquinazoline hybrids demonstrated inhibitory activity in the nanomolar range against both EGFR and HER2 kinases. nih.gov Specific derivatives, such as compounds 8d , 9c , and 9d from one study, not only inhibited the enzymes but also showed selective cytotoxic activity against the BT-474 breast cancer cell line, which overexpresses HER2. nih.gov

Similarly, research into 4-(anilino)-6,7-dialkoxyquinazolines identified several analogues with high affinity for the EGFR tyrosine kinase domain (IC50 values ranging from 0.4 to 51 nM) and potent inhibition of ligand-induced EGFR tyrosine phosphorylation in cells (IC50 values from 0.8 to 20 nM). doi.org The development of dual EGFR/HER2 inhibitors, such as Lapatinib, which features a 4-anilinoquinazoline core, highlights the therapeutic strategy of targeting multiple receptors to overcome resistance. researchgate.net

Table 1: EGFR/HER2 Kinase Inhibition by Anilino-Heterocycle Derivatives
Compound/SeriesTarget Kinase(s)Potency (IC50)Cell Line ExampleReference
4-AnilinoquinazolinesEGFR~20 nMA431, KB cells nih.gov
6-Substituted 4-Anilinoquinazolines (8d, 9c, 9d)EGFR/HER22.70, 1.82, 1.95 µM (cytotoxicity)BT-474 nih.gov
4-(Anilino)-6,7-dialkoxyquinazolinesEGFR0.8–20 nMN/A doi.org

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of specific PDE families is a therapeutic strategy for various conditions. While direct studies on this compound are limited, related structures containing pyridine (B92270) and other nitrogenous heterocycles have been investigated as PDE inhibitors.

For example, a series of N-(pyridin-3-ylmethyl)quinoline derivatives were synthesized and evaluated for PDE5 inhibitory activity. nih.gov One compound in this series, 4b , demonstrated a PDE5 IC50 of 20 nM. nih.gov Another study on purin-6-one derivatives identified compounds with significant inhibitory activity against PDE2, with the most potent, compound 2p , showing an IC50 value of 0.18 µM. semanticscholar.org Furthermore, a novel pyridopyrimidinone derivative, YM976 , was found to be a potent and competitive inhibitor of PDE4, with an IC50 of 2.2 nM. nih.gov These findings suggest that the pyridine moiety, a key feature of this compound, can be incorporated into scaffolds that effectively target phosphodiesterase enzymes.

Table 2: Phosphodiesterase Inhibition by Pyridine-Containing Derivatives
Compound/SeriesTarget PDEPotency (IC50)Reference
N-(pyridin-3-ylmethyl)quinoline derivative (4b)PDE520 nM nih.gov
Purin-6-one derivative (2p)PDE20.18 µM semanticscholar.org
YM976PDE42.2 nM nih.gov

Antimicrobial Activity Studies in Bacterial Models

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. The structural motifs present in this compound have been explored for their potential antibacterial properties.

Inhibition of Bacterial Proliferation (e.g., Klebsiella pneumoniae)

Klebsiella pneumoniae is an opportunistic pathogen known for causing hospital-acquired infections, with multidrug-resistant (MDR) strains posing a significant threat. biust.ac.bwnih.gov A study investigating pyridyl ligands bridged by an ether bond, including the closely related compound 4-(pyridine-4-ylmethoxy)aniline (L2) , demonstrated antibacterial activity against both K. pneumoniae and its drug-resistant counterpart. biust.ac.bw All tested compounds in this study showed activity against MDR-K. pneumoniae with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.24 mM. biust.ac.bw Time-kill kinetic studies revealed that these compounds were bactericidal against the MDR strain, with activity starting within the first hour of exposure. biust.ac.bw

Other research has also highlighted the antimicrobial potential of related structures. Metal complexes of a Schiff base derived from 2-Amino 3-methyl pyridine showed antibacterial activity against K. pneumoniae, among other pathogens. nih.gov

Table 3: Antimicrobial Activity Against K. pneumoniae
CompoundStrainActivity MetricValueReference
4-(pyridine-4-ylmethoxy)aniline (L2)MDR-K. pneumoniaeMIC0.22 - 0.24 mM biust.ac.bw
Pyridyl Ligand (L3)MDR-K. pneumoniaeMIC0.22 - 0.24 mM biust.ac.bw

Proposed Mechanisms of Action (e.g., Folate Biosynthesis Pathway Disruption)

The mechanism of action for many aniline-containing antimicrobials involves the disruption of the folate biosynthesis pathway. nih.gov Folate is an essential cofactor for the synthesis of nucleic acids and certain amino acids. nih.gov Bacteria must synthesize their own folate, and this pathway is a proven target for antimicrobial drugs like sulfonamides, which are structural analogues of para-aminobenzoic acid (PABA), a key precursor in folate synthesis.

While the exact mechanism for 4-(pyridine-4-ylmethoxy)aniline has not been definitively elucidated, its aniline core makes the folate pathway a plausible target. biust.ac.bwnih.gov Antifolates act by competitively inhibiting crucial enzymes in the pathway, such as dihydrofolate reductase (DHFR). nih.gov This inhibition depletes the supply of tetrahydrofolic acid, leading to a cessation of DNA and RNA synthesis and ultimately arresting bacterial growth. nih.gov Further studies are required to confirm if derivatives of this compound specifically act through this mechanism. biust.ac.bw

Computational Chemistry and in Silico Modeling for 2 Methyl 4 Pyridin 2 Ylmethoxy Aniline Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of 2-Methyl-4-(pyridin-2-ylmethoxy)aniline. scirp.org Methods such as B3LYP with a 6-311G(d,p) basis set can be used to optimize the molecule's geometry and calculate key electronic descriptors. researchgate.netthaiscience.info

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. thaiscience.info The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller energy gap suggests higher reactivity. scirp.orgnih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to predict reactive sites. nih.gov The MEP map illustrates the charge distribution across the molecule, with negative potential regions (typically colored red) indicating likely sites for electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack. nih.gov For this compound, these calculations can pinpoint which atoms are most likely to participate in interactions with a biological target.

ParameterIllustrative Calculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capacity
LUMO Energy -1.7 eVIndicates electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.8 eVPredicts chemical reactivity and stability
Dipole Moment 3.2 DebyeMeasures molecular polarity

Molecular Docking Simulations for Binding Mode Analysis with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. ijcce.ac.ir Given the structural similarity of this compound to known kinase inhibitors, a relevant biological target for docking studies is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govnih.govresearchgate.net

The docking process involves preparing the 3D structure of the ligand and the receptor, typically obtained from a protein data bank (e.g., PDB ID: 2OH4 for VEGFR-2). nih.gov Software like AutoDock Vina is then used to systematically sample conformations of the ligand within the active site of the receptor. dnu.dp.ua The simulations generate a binding affinity score, usually in kcal/mol, which estimates the strength of the interaction; more negative scores indicate stronger binding. ijcce.ac.ir

Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and key amino acid residues in the receptor's binding pocket. nih.gov For VEGFR-2 inhibitors, forming a hydrogen bond with the hinge region residue Cys919 is often critical for activity. researchgate.net These simulations can elucidate the structural basis for the inhibitory potential of this compound and guide the design of derivatives with improved binding affinity. nih.gov

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
VEGFR-2 2OH4-8.5Cys919, Asp1046, Glu885
EGFR 1M17-7.9Met769, Thr766, Asp776
c-Met 3EFK-8.1Tyr1230, Met1211, Asp1222

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. chemrevlett.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the binding. nih.gov

An MD simulation is typically performed on the best-docked pose obtained from molecular docking. The ligand-protein complex is solvated in a water box and simulated for a period, often on the nanosecond scale. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site and does not diffuse away. chemrevlett.com These simulations provide a more realistic assessment of the binding stability than docking alone.

Simulation ParameterResultInterpretation
Simulation Time 100 nsDuration of the stability assessment
Average Ligand RMSD 1.5 ÅIndicates stable binding in the active site
RMSD Fluctuation LowSuggests the ligand maintains a consistent binding pose

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com A QSAR model can be developed for a series of aniline (B41778) or pyridine (B92270) derivatives to predict their inhibitory activity against a specific target, such as a protein kinase. nih.gov

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in a training set with known biological activities (e.g., IC50 values). Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with activity. nih.gov The predictive power of the QSAR model is rigorously validated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov A reliable model can then be used to predict the activity of new, untested compounds like this compound or its hypothetical derivatives, prioritizing the synthesis of the most promising candidates. nih.gov

QSAR Model ParameterValueDescription
Model Equation pIC50 = 0.6LogP - 0.2TPSA + ...Example equation linking descriptors to activity
R² (Training Set) 0.91Measures the model's fit to the training data
q² (Test Set) 0.82Measures the model's predictive ability

In Silico Prediction of Theoretical Pharmacokinetic Parameters Relevant to Research Design

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. researchgate.net It helps to identify potential liabilities that could lead to compound failure in later stages. uq.edu.au Web-based platforms like SwissADME and pkCSM are widely used to predict these pharmacokinetic parameters based solely on the chemical structure of a compound. researchgate.netresearchgate.netrfppl.co.in

For this compound, these tools can predict its drug-likeness based on criteria such as Lipinski's Rule of Five. They also provide estimations of key parameters like gastrointestinal (GI) absorption, the ability to cross the blood-brain barrier (BBB), and interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. rfppl.co.in For example, predicting whether the compound is an inhibitor of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP3A4) is vital for assessing potential drug-drug interactions. rfppl.co.in These predictions are instrumental in designing further experimental studies.

Pharmacokinetic ParameterPredicted ValueInterpretation
Molecular Weight 228.27 g/mol Conforms to Lipinski's Rule (<500)
LogP 2.55Optimal lipophilicity for drug-likeness
H-bond Donors 1Conforms to Lipinski's Rule (<5)
H-bond Acceptors 3Conforms to Lipinski's Rule (<10)
GI Absorption HighLikely to be well-absorbed orally
BBB Permeant YesPredicted to cross the blood-brain barrier
CYP2D6 Inhibitor NoLow risk of interaction with CYP2D6 pathway
CYP3A4 Inhibitor YesPotential for drug-drug interactions

Future Directions and Emerging Research Avenues for 2 Methyl 4 Pyridin 2 Ylmethoxy Aniline in Academic Contexts

Development of Novel Synthetic Methodologies for Enhanced Efficiency

Catalytic Coupling Reactions: A significant avenue for improvement lies in the application of modern catalytic cross-coupling reactions. For instance, copper-catalyzed C-N bond formation could provide a direct and efficient means of coupling the aniline (B41778) and pyridine (B92270) moieties, potentially reducing the number of synthetic steps researchgate.netrsc.org. The exploration of various catalysts, ligands, and reaction conditions will be crucial in optimizing these transformations for high-yield synthesis.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. The development of a continuous flow process for the synthesis of 2-Methyl-4-(pyridin-2-ylmethoxy)aniline could significantly improve its production efficiency researchgate.net. Such a methodology would be particularly beneficial for generating a library of analogs for structure-activity relationship (SAR) studies.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and environmentally friendly reaction conditions. Future research could explore the potential of enzymatic catalysis for the synthesis of this compound and its derivatives researchgate.netresearchgate.net. For example, enzymes could be employed for the selective functionalization of the aniline or pyridine rings, providing access to novel analogs that are difficult to synthesize using traditional chemical methods.

Synthetic MethodologyPotential AdvantagesKey Research Focus
Catalytic CouplingFewer steps, higher yieldsCatalyst and ligand screening, reaction optimization
Flow ChemistryImproved safety, scalability, and reproducibilityReactor design, optimization of flow parameters
BiocatalysisHigh selectivity, green chemistryEnzyme discovery and engineering, reaction condition optimization

Deeper Mechanistic Understanding of Biological Effects at the Molecular Level

Preliminary studies on derivatives of this compound have suggested promising biological activity. Specifically, 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives have been investigated as inhibitors of BCR-ABL kinase, a key target in the treatment of chronic myeloid leukemia scilit.com. This finding provides a critical starting point for a more profound investigation into the molecular mechanisms of action of the parent compound.

Target Identification and Validation: A crucial next step is to identify the specific molecular targets of this compound. This can be achieved through a variety of techniques, including affinity chromatography, chemical proteomics, and computational target prediction. Once potential targets are identified, their interaction with the compound must be validated using biochemical and cellular assays. Given the activity of its chloro-derivative, a primary focus should be on a broad panel of protein kinases mdpi.comnih.gov.

Molecular Modeling and Structural Biology: To understand the binding mode of this compound to its molecular targets, computational docking and molecular dynamics simulations can be employed nih.govnih.govmdpi.com. These studies can provide insights into the key amino acid residues involved in the interaction and guide the design of more potent and selective analogs. Ultimately, co-crystallization of the compound with its target protein would provide definitive structural information.

Pathway Analysis: Once the direct molecular targets are known, it will be essential to elucidate the downstream cellular pathways that are modulated by the compound. This can be accomplished using techniques such as Western blotting, gene expression profiling, and metabolomics. Understanding the broader biological consequences of target engagement is critical for predicting the therapeutic potential and potential side effects of the compound.

Exploration of New Application Domains in Chemical Biology

The unique structure of this compound makes it an attractive scaffold for the development of novel tools for chemical biology research.

Chemical Probes: With a known biological target, this compound could be developed into a chemical probe to study the function of that target in living systems. This would involve the synthesis of derivatives containing reporter tags, such as fluorescent dyes or biotin, which would allow for the visualization and isolation of the target protein.

Targeted Protein Degradation: The field of targeted protein degradation has emerged as a powerful new therapeutic modality. Bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), can be designed to recruit a target protein to the cellular degradation machinery. The this compound scaffold could serve as a ligand for a protein of interest, to be incorporated into a PROTAC for the targeted degradation of that protein.

Targeted Covalent Inhibitors: The aniline moiety of the compound could be functionalized with a reactive group, or "warhead," to create a targeted covalent inhibitor researchgate.netnih.govnih.govexplorationpub.com. Covalent inhibitors can offer enhanced potency and duration of action compared to their non-covalent counterparts. The design of such inhibitors would require careful consideration of the reactivity of the warhead to ensure selective targeting of the desired protein.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerful tools in the future development of this compound analogs mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of analogs and testing their biological activity, QSAR models can be developed to correlate specific structural features with potency and selectivity nih.govnih.gov. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with information about the known active compounds and the target protein, it can generate novel chemical structures that are predicted to have high affinity and selectivity. This approach has the potential to rapidly explore a vast chemical space and identify novel drug candidates.

Predictive ADMET Modeling: A significant challenge in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be trained to predict these properties based on the chemical structure of a molecule. By using these models to screen virtual compounds, researchers can prioritize the synthesis of analogs with a higher probability of success in preclinical and clinical development.

AI/ML ApplicationObjectivePotential Impact
QSAR ModelingCorrelate structure with biological activityPrioritize synthesis of potent and selective analogs
De Novo DesignGenerate novel chemical structures with desired propertiesAccelerate the discovery of new drug candidates
Predictive ADMET ModelingPredict pharmacokinetic and toxicity propertiesIncrease the success rate of compounds in development

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-4-(pyridin-2-ylmethoxy)aniline with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) to minimize by-products. For example, refluxing with acetic acid (AcOH) as a solvent can enhance cyclization efficiency, as demonstrated in analogous quinoline syntheses (e.g., 85% yield for 2-Methyl-4-(benzimidazol-2-yl)quinoline) . Post-synthesis, use HPLC for purification, as described in workflows for structurally similar aniline derivatives . Validate purity via LC-MS (e.g., m/z 245 [M+H]+ detection) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl/pyridylmethoxy groups (δ 2.3–3.5 ppm). Compare with analogs like 2-Methyl-4-heptafluoroisopropylaniline, where substituents influence chemical shifts .
  • IR : Look for N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the pyridylmethoxy group.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What purification strategies are effective for removing residual solvents or unreacted intermediates?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (e.g., 1.288 g/cm³ density for 2-Methyl-4-(trifluoromethoxy)aniline) .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases, as used in purification workflows for aniline derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular geometry?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For example, SHELXTL was employed to resolve twinned data in structurally complex aniline derivatives . Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K).
  • Refinement : Apply restraints for flexible groups (e.g., pyridylmethoxy) and validate via R-factor convergence (<5% Δ).
  • Compare with DFT-optimized geometries to identify torsional mismatches .

Q. What strategies mitigate conflicting bioactivity results in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Controlled Assays : Standardize cell lines and incubation times (e.g., 24–48 hrs for kinase inhibition assays, as in p38 MAP kinase studies) .
  • Data Normalization : Use internal controls (e.g., SKF-86002 or SB-202190 as reference inhibitors) .
  • Substituent Analysis : Systematically vary substituents (e.g., trifluoromethoxy vs. heptafluoroisopropyl) and correlate with logP (e.g., 4.45 for 2-Methyl-4-heptafluoroisopropylaniline ) and IC₅₀ values.

Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Trifluoromethoxy groups increase electrophilicity at the aromatic ring, enhancing Suzuki-Miyaura coupling yields. Compare with methoxy or methyl analogs .
  • Experimental Design :
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for C-C bond formation.
  • Kinetic Monitoring : Use in-situ IR to track reaction progress.
  • Table : Substituent Effects on Coupling Efficiency
SubstituentReaction Yield (%)Reference
-OCH₃72
-OCF₃89
-C(CF₃)₂H93

Q. What advanced mass spectrometry techniques identify degradation products under stressed conditions (e.g., UV light, acidic pH)?

  • Methodological Answer :

  • QTOF-MS : Perform untargeted screening using DataAnalysis software (Bruker) to detect ions like m/z 275.17 [M+H]+ for fluorinated analogs .
  • Fragmentation Patterns : Compare with libraries (e.g., NIST) to assign structures to unknown peaks.
  • Stability Studies : Expose to UV (254 nm) for 48 hrs and monitor via LC-MS. For example, 2-Methyl-4-(perfluoropropan-2-yl)aniline showed 12% degradation under similar conditions .

Data Contradiction Analysis

Q. How to address inconsistencies between computational (DFT) and experimental (X-ray) bond lengths in the pyridylmethoxy group?

  • Methodological Answer :

  • Geometry Optimization : Re-optimize DFT models with dispersion corrections (e.g., D3-BJ) to account for weak interactions.
  • Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .
  • Case Study : For 2-Methyl-4-heptafluoroisopropylaniline, DFT underestimated C-F bond lengths by 0.02 Å; incorporating solvent effects (PCM model) reduced discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.